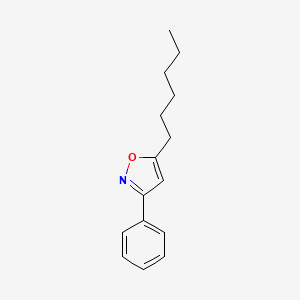

5-Hexyl-3-phenyl-1,2-oxazole

Description

Structure

3D Structure

Properties

CAS No. |

253270-21-2 |

|---|---|

Molecular Formula |

C15H19NO |

Molecular Weight |

229.32 g/mol |

IUPAC Name |

5-hexyl-3-phenyl-1,2-oxazole |

InChI |

InChI=1S/C15H19NO/c1-2-3-4-8-11-14-12-15(16-17-14)13-9-6-5-7-10-13/h5-7,9-10,12H,2-4,8,11H2,1H3 |

InChI Key |

HBUDBELCFXDKSI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC(=NO1)C2=CC=CC=C2 |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 5 Hexyl 3 Phenyl 1,2 Oxazole

Electrophilic Substitution Reactions on the Isoxazole (B147169) Ring System

The isoxazole ring is generally susceptible to electrophilic attack, with reactions such as nitration and halogenation being well-documented. clockss.orgcore.ac.uk The inherent electronic distribution within the ring, influenced by the electronegative oxygen and nitrogen atoms, directs incoming electrophiles primarily to the C-4 position. clockss.orgcore.ac.uk

Regioselectivity at C-5 Position

While direct electrophilic substitution on the isoxazole ring carbon atoms preferentially occurs at the C-4 position, the substituent at the C-5 position can undergo electrophilic attack. clockss.org For 3,5-disubstituted isoxazoles like 5-hexyl-3-phenyl-1,2-oxazole, the reactivity of the C-5 position is centered on the attached alkyl group. Studies on 3,5-dimethylisoxazoles have shown that the C-5 methyl group is significantly more reactive towards electrophiles than the C-3 methyl group in the presence of a base. clockss.org This activation allows for regioselective alkylation and other substitution reactions on the C-5 side chain. clockss.org This suggests that the hexyl group of 5-hexyl-3-phenyl-1,2-oxazole can be functionalized at the carbon adjacent to the ring under basic conditions.

Influence of Electronic Effects on Oxazole (B20620) Reactivity

The electronic properties of substituents on the isoxazole ring play a critical role in modulating its reactivity. In the case of electrophilic substitution on the C-5 alkyl group, the nature of substituents at other positions is influential. For instance, an electron-donating group at the C-4 position slows down the reaction on the C-5 methyl group, whereas an electron-withdrawing group accelerates it. clockss.org

Furthermore, substituents at the C-4 position can significantly alter the electronic character of the ring. π-electron-withdrawing groups at C-4 enhance the polarity of the C4–C5 bond, making the system behave like a Michael acceptor and leading to an elongation and weakening of the N–O bond. researchgate.net Conversely, substituents that are conjugating but not π-electron-withdrawing diminish this polarity. researchgate.net Theoretical studies on methyl-substituted isoxazoles have also been used to predict the most favorable sites for electrophilic attack based on calculated electron densities. researchgate.net

Table 1: Influence of Substituents on Isoxazole Reactivity

| Substituent Position & Type | Effect on Reactivity | Reference |

|---|---|---|

| Electron-donating group at C-4 | Retards electrophilic substitution at C-5 alkyl group. | clockss.org |

| Electron-withdrawing group at C-4 | Accelerates electrophilic substitution at C-5 alkyl group. | clockss.org |

Nucleophilic Substitution Reactions of Isoxazoles

Nucleophilic substitution reactions on an unsubstituted oxazole ring are generally uncommon. semanticscholar.org However, the presence of a suitable leaving group, such as a halogen, enables such transformations.

Relative Reactivity at C-2, C-4, and C-5 Positions

The relative reactivity of the carbon positions in the isoxazole ring towards nucleophilic substitution of a leaving group follows a distinct order. Research indicates that the C-2 position is the most reactive, followed by the C-4 and then the C-5 positions. semanticscholar.org

Reactivity Order for Nucleophilic Substitution: C-2 >> C-4 > C-5 semanticscholar.org

Despite this general trend, nucleophilic substitutions at the C-5 position are synthetically valuable. A general platform for converting isoxazol-5-ones into a variety of 3,5-disubstituted isoxazoles has been developed, which proceeds through the formation of 5-(pseudo)halogenated isoxazoles that subsequently undergo nucleophilic substitution. researchgate.net This demonstrates that with appropriate activation, the C-5 position is a viable site for introducing a wide range of functional groups. researchgate.net Computational studies on dimethyl substituted isoxazoles also suggest that the C-5 position can be a preferential site for nucleophilic attack under certain conditions. researchgate.net

Cycloaddition Reactions and Their Synthetic Utility for Oxazoles

The isoxazole ring can participate in cycloaddition reactions, offering a powerful tool for scaffold hopping and the synthesis of other heterocyclic systems, most notably pyridines. rsc.orgrsc.org

Diels-Alder Reactions of N-Substituted Oxazole Systems

Isoxazoles can function as dienes in inverse electron-demand hetero-Diels-Alder reactions. rsc.orgrsc.org The reaction of a 3,5-disubstituted isoxazole with an electron-rich olefin, such as an enamine, leads to the formation of a substituted pyridine (B92270). rsc.org This transformation is highly regioselective and proceeds through a [4+2] cycloaddition, followed by the ring opening of the resulting bicyclic intermediate and subsequent loss of an amine to yield a pyridine N-oxide, which is then reduced in situ to the pyridine. rsc.orgrsc.org The use of a Lewis acid catalyst, such as TiCl₄, has been shown to facilitate this reaction. rsc.org

This synthetic strategy allows for the core structure of the isoxazole to be exchanged for a pyridine ring while retaining or adding substituents in a controlled manner. rsc.org The nitrogen atom inherent to the isoxazole ring is a key component of this reactivity. Furthermore, isoxazole derivatives can be designed to act as either dienophiles or heterodienes in Diels-Alder reactions, showcasing their versatility in the synthesis of complex polycyclic systems. osi.lv

Ring-Opening and Ring-Transformation Processes in Oxazole Derivatives

The isoxazole ring can undergo ring-opening and transformation reactions to yield a variety of other cyclic and acyclic structures. This reactivity stems from the labile N-O bond within the heterocyclic core. nih.govresearchgate.netmdpi.com

One notable transformation involves the conversion of isoxazoles into furan (B31954) and pyran derivatives. This process is initiated by the ring opening of the isoxazole in the presence of an aromatic aldehyde. rsc.org This reaction can be applied to 5-substituted isoxazoles, indicating its potential relevance to 5-hexyl-3-phenyl-1,2-oxazole. rsc.org Another significant ring-opening reaction is the reductive cleavage catalyzed by transition metals. For instance, iron-catalyzed transfer hydrogenation can lead to the reductive ring-opening of 3,5-disubstituted isoxazoles and their corresponding isoxazolines to form β-enaminones. researchgate.net Similarly, catalytic hydrogenation using catalysts like Raney nickel, palladium, or platinum black readily cleaves the isoxazole ring to produce β-amino enones in high yield. clockss.org

Furthermore, treatment of isoxazoles with an electrophilic fluorinating agent such as Selectfluor® can induce a ring-opening fluorination, resulting in the formation of tertiary fluorinated carbonyl compounds. nih.govresearchgate.net This method is characterized by its mild reaction conditions and tolerance of various functional groups. nih.govresearchgate.net Isoxazoles can also be transformed into pyridines through a reaction with enamines, a process that can be facilitated by Lewis acids like titanium tetrachloride (TiCl₄). rsc.org

The isoxazole ring can also be cleaved by alkylation to form N-alkylisoxazolium salts, which then undergo ring opening with sodium alkoxide. clockss.org

Thermal Isomerization Pathways of Isoxazoles

The thermal behavior of isoxazoles can lead to isomerization into other heterocyclic systems. A common pathway involves the thermal rearrangement of isoxazoles to oxazoles. uzh.ch This transformation is believed to proceed through a 2H-azirine intermediate. uzh.ch The initial step in many thermal isomerizations is the formation of a 2-acyl-2H-azirine derivative. nanobioletters.com For example, 4-acyl-5-methoxyisoxazoles can be converted to 2-acyl-2-(methoxycarbonyl)-2H-azirines, which can then isomerize to either oxazole or isoxazole derivatives depending on the reaction conditions and the presence of a catalyst. nanobioletters.com

In the gas phase, some aminomethylisoxazoles have been observed to undergo thermal isomerization. acs.org The thermal isomerization of 1,2-benzisoxazole (B1199462) to o-hydroxybenzonitrile has been studied in detail, revealing a complex potential energy surface with multiple intermediates and transition states. nih.gov This contrasts with the thermal behavior of unsubstituted isoxazole, which primarily decomposes rather than isomerizes under similar conditions. nih.gov

Photochemical conditions can also induce isomerization. UV irradiation of isoxazole can lead to its rearrangement to oxazole, again via an azirine intermediate, due to the weak N-O bond. wikipedia.org

Acidity and Basicity Profiles of Oxazole Ring Hydrogens

The isoxazole ring is a weak base. clockss.org The basicity of isoxazole is attributed to the nitrogen atom, which is similar in this respect to the nitrogen in pyridine. clockss.org The proton affinity of the nitrogen atom in the oxazole ring has been shown to be significantly higher than that of the oxygen atom. researchgate.net The relatively strong hydrogen bond accepting ability of the nitrogen compared to the oxygen is explained by its greater basicity. researchgate.net

The acidity of the C-H bonds in the isoxazole ring allows for deprotonation under appropriate basic conditions. For instance, the C-5 methyl group of 3,5-dimethylisoxazole (B1293586) can be activated for electrophilic substitution reactions in the presence of a base. clockss.org In a comparative study of 3-methyl-5-phenylisoxazole (B94393) and its isothiazole (B42339) analog, reactions with electrophiles in the presence of n-butyllithium (n-BuLi) or lithium diisopropylamide (LICA) resulted in substitution at both the C-4 position and the C-3 methyl group for the isoxazole derivative. researchgate.net This indicates the ability of the isoxazole ring to be deprotonated at the C-4 position.

The acidity of the C(2)-H bond in five-membered heterocyclic rings is influenced by the nature of the heteroatoms present. researchgate.net Electron attachment to isoxazole can lead to ring-opening through the cleavage of the O-N bond, a process that is distinct from the behavior of its isomer, oxazole. nsf.gov

Mechanistic Investigations of Key Oxazole-Forming and Reacting Processes

The synthesis and reactions of isoxazoles have been the subject of extensive mechanistic studies. The most common method for isoxazole synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. wikipedia.orgresearchgate.netresearchgate.netrsc.org

Partially and fully saturated derivatives of isoxazole, such as isoxazolines (dihydroisoxazoles) and isoxazolones (oxoisoxazolines), often serve as key intermediates in both the synthesis and reactions of isoxazoles. researchgate.net

Isoxazolines: Isoxazolines are frequently formed as intermediates in the synthesis of isoxazoles. For example, the reaction of aldehydes with primary nitro compounds in a 1:2 molar ratio can lead to isoxazoline-N-oxides, which can then be converted to isoxazole derivatives. researchgate.net Another route involves the direct synthesis of 3,5-disubstituted isoxazoles from electron-deficient alkenes via an intermediate bromoisoxazoline, which subsequently eliminates HBr. organic-chemistry.org The 1,3-dipolar cycloaddition of nitrile oxides with alkenes is a primary method for synthesizing 2-isoxazolines. researchgate.net Iron-catalyzed reductive ring-opening reactions can be applied to both 3,5-disubstituted isoxazoles and isoxazolines. researchgate.net The unique electronic structure of isoxazolines, with their weak N-O bond, makes them valuable synthetic intermediates for further chemical modifications. nih.govmdpi.com

Oxazolones: Oxazolones, which are oxygenated derivatives of oxazole, are also important in heterocyclic chemistry. researchgate.net 4-(Substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives can be synthesized from hippuric acid derivatives and appropriate benzaldehydes. turkjps.org While the provided information focuses more on oxazolones (derivatives of oxazole), isoxazolones (derivatives of isoxazole) such as 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones are also known and can be synthesized in one-pot reactions. nanobioletters.com

Interactive Data Table: Key Intermediates in Isoxazole Chemistry

| Intermediate | Role in Isoxazole Chemistry |

|---|---|

| Isoxazoline (B3343090) | Precursor in the synthesis of isoxazoles, particularly through 1,3-dipolar cycloaddition with alkenes followed by elimination or oxidation. researchgate.netresearchgate.netorganic-chemistry.org Also a substrate for ring-opening reactions. researchgate.net |

| Isoxazoline-N-oxide | Intermediate in the synthesis of isoxazoles from aldehydes and primary nitro compounds. researchgate.net |

| Bromoisoxazoline | Intermediate in the synthesis of 3,5-disubstituted isoxazoles from electron-deficient alkenes. organic-chemistry.org |

| 2H-Azirine | Intermediate in the thermal and photochemical isomerization of isoxazoles to oxazoles. wikipedia.orguzh.ch |

| N-Alkylisoxazolium Salt | Formed by alkylation of the isoxazole nitrogen, which facilitates subsequent base-induced ring opening. clockss.org |

| Oxime | Precursor for the in-situ generation of nitrile oxides used in 1,3-dipolar cycloadditions. rsc.org |

The mechanism of the 1,3-dipolar cycloaddition reaction to form isoxazoles has been a topic of debate, with both concerted and stepwise (non-concerted) pathways being considered.

Concerted Pathways: The pericyclic cycloaddition of a nitrile oxide (the dipole) and an alkyne (the dipolarophile) is often described as a concerted process. rsc.org Computational studies on the Diels-Alder reaction of oxazole and isoxazole have also focused on concerted pathways. ukim.mk For the reaction of enamines with isoxazoles to form pyridines, calculations in the absence of a Lewis acid catalyst suggest a concerted [4+2]-cycloaddition is the highest energy barrier step. rsc.org

Non-Concerted (Stepwise) Pathways: A stepwise mechanism involving a diradical intermediate has also been proposed for the 1,3-dipolar cycloaddition. rsc.org However, the concerted pathway is now more widely accepted for this specific reaction. rsc.org In other reactions, non-concerted pathways are more evident. For example, computational studies of copper(I)-catalyzed cycloadditions to form isoxazoles revealed a non-concerted mechanism involving metallacycle intermediates. organic-chemistry.org The reaction of β-isoxazolyl enamines with nitrile oxides is suggested to be regioselective and not stereospecific, which points towards a stepwise mechanism. beilstein-journals.org In the Lewis acid-catalyzed reaction of enamines with isoxazoles, the pathway changes significantly from concerted to a stepwise C-C and then C-N bond formation. rsc.org Electrochemical methods for synthesizing isoxazolines have also been shown through kinetic modeling and DFT to proceed via a stepwise, radical-mediated mechanism, discounting a concerted [3+2] cycloaddition. chemrxiv.org

Interactive Data Table: Mechanistic Pathways in Isoxazole Reactions

| Reaction | Proposed Pathway(s) | Evidence/Conditions |

|---|---|---|

| 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) | Concerted (generally accepted) rsc.org / Stepwise (diradical intermediate) rsc.org | The concerted pathway is now the more favored explanation. rsc.org |

| Copper(I)-Catalyzed Cycloaddition | Non-concerted organic-chemistry.org | Computational studies indicate the involvement of metallacycle intermediates. organic-chemistry.org |

| Reaction of Enamines with Isoxazoles | Concerted (without catalyst) rsc.org / Stepwise (with Lewis acid) rsc.org | DFT calculations show the pathway is altered by the presence of TiCl₄. rsc.org |

| Reaction of β-Isoxazolyl Enamines with Nitrile Oxides | Stepwise beilstein-journals.org | The reaction is regioselective but not stereospecific. beilstein-journals.org |

| Electrochemical Synthesis of Isoxazolines | Stepwise (radical-mediated) chemrxiv.org | Kinetic modeling and DFT studies support this pathway. chemrxiv.org |

Structural Characterization and Spectroscopic Analysis of 5 Hexyl 3 Phenyl 1,2 Oxazole Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods offer a powerful, non-destructive means to probe the molecular structure of 5-Hexyl-3-phenyl-1,2-oxazole derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information regarding the compound's connectivity, molecular weight, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 5-Hexyl-3-phenyl-1,2-oxazole. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each hydrogen and carbon atom within the molecule.

In the ¹H NMR spectrum, the aromatic protons of the phenyl group at the C3 position typically appear as a multiplet in the downfield region of approximately 7.4-8.0 ppm. uniba.it The single proton on the isoxazole (B147169) ring (H-4) is expected to resonate as a singlet around 6.5-6.8 ppm. The hexyl group at the C5 position displays characteristic aliphatic signals: a triplet for the methylene (B1212753) protons adjacent to the isoxazole ring (α-CH₂) around 2.8 ppm, multiplets for the internal methylene groups between 1.3-1.8 ppm, and a triplet for the terminal methyl group (CH₃) at approximately 0.9 ppm. libretexts.org

The ¹³C NMR spectrum provides further structural confirmation. The carbon atoms of the isoxazole ring have characteristic chemical shifts, with C3 and C5 appearing significantly downfield (e.g., ~162 ppm and ~173 ppm, respectively) due to the influence of the adjacent heteroatoms and aromatic system. rsc.org The C4 of the isoxazole ring is expected at a more upfield position, typically around 100-105 ppm. The carbons of the C3-phenyl group resonate in the 126-131 ppm range, while the hexyl chain carbons appear in the aliphatic region (14-32 ppm). rsc.orgmdpi.com

Expected ¹H NMR Chemical Shifts for 5-Hexyl-3-phenyl-1,2-oxazole (in CDCl₃)

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl (Ar-H) | 7.40 - 8.00 | Multiplet |

| Isoxazole (H-4) | 6.50 - 6.80 | Singlet |

| Hexyl (α-CH₂) | 2.75 - 2.90 | Triplet |

| Hexyl (β, γ, δ, ε -CH₂) | 1.30 - 1.80 | Multiplet |

Expected ¹³C NMR Chemical Shifts for 5-Hexyl-3-phenyl-1,2-oxazole (in CDCl₃)

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Isoxazole (C3) | 161.0 - 163.0 |

| Isoxazole (C4) | 100.0 - 105.0 |

| Isoxazole (C5) | 172.0 - 175.0 |

| Phenyl (C-ipso) | 128.0 - 130.0 |

| Phenyl (C-ortho, C-meta, C-para) | 126.0 - 131.0 |

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of 5-Hexyl-3-phenyl-1,2-oxazole, providing valuable information for structural confirmation. The molecular ion peak (M⁺) would be expected at m/z 243, corresponding to the molecular formula C₁₅H₁₉NO.

The fragmentation pattern is anticipated to be dominated by cleavages within the hexyl side chain and the isoxazole ring. Alpha-cleavage next to the isoxazole ring would result in the loss of an amyl radical (•C₅H₁₁), leading to a significant fragment. Subsequent fragmentations of the hexyl chain typically involve the sequential loss of alkyl radicals, producing a series of peaks separated by 14 mass units (CH₂). uni.lu Another characteristic fragmentation pathway involves the cleavage of the isoxazole ring itself, which can lead to fragments such as the benzoyl cation (C₆H₅CO⁺) at m/z 105 or the phenylacetylene (B144264) radical cation (C₆H₅C≡CH⁺•) at m/z 102. researchgate.net

Expected Key Fragments in the Mass Spectrum of 5-Hexyl-3-phenyl-1,2-oxazole

| m/z | Possible Fragment Identity |

|---|---|

| 243 | [M]⁺• (Molecular Ion) |

| 172 | [M - C₅H₁₁]⁺ (Loss of amyl radical) |

| 144 | [C₉H₇NO]⁺ (Resulting from hexyl chain cleavage) |

| 116 | [C₈H₆N]⁺ (From isoxazole ring cleavage) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

Infrared (IR) spectroscopy is used to identify the key functional groups within the 5-Hexyl-3-phenyl-1,2-oxazole molecule by detecting their characteristic vibrational frequencies.

The spectrum is expected to show several distinct absorption bands. The stretching vibrations for the aromatic C-H bonds of the phenyl group are typically observed in the region of 3050-3100 cm⁻¹. The aliphatic C-H stretching from the hexyl group appears between 2850 and 2960 cm⁻¹. The characteristic vibrations of the isoxazole ring are crucial for identification. The C=N stretching vibration is expected around 1580-1610 cm⁻¹, while the aromatic C=C stretching of the phenyl ring appears in the 1450-1500 cm⁻¹ range. The C-O bond stretching within the isoxazole ring typically gives rise to absorptions between 1316-1393 cm⁻¹. uniba.it

Characteristic IR Absorption Bands for 5-Hexyl-3-phenyl-1,2-oxazole

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3050 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| C=N (Isoxazole) | Stretch | 1580 - 1610 |

| C=C (Aromatic) | Stretch | 1450 - 1500 |

X-ray Crystallography and Solid-State Structural Investigations

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. While specific data for the 5-hexyl derivative is not available, analysis of closely related 3-phenyl-5-alkyl-1,2-oxazoles provides significant insight into the expected solid-state structure.

The arrangement of molecules in the crystal lattice of 3,5-disubstituted isoxazoles is governed by a network of weak intermolecular interactions. In the absence of strong hydrogen bond donors, the crystal packing is often dominated by C-H···N and C-H···O hydrogen bonds, where hydrogen atoms from the phenyl or alkyl groups interact with the nitrogen and oxygen atoms of the isoxazole ring of adjacent molecules.

Furthermore, C-H···π interactions are a common feature in the crystal structures of related compounds, such as 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole. researchgate.net In these interactions, hydrogen atoms from one molecule interact with the electron cloud of the phenyl ring of a neighboring molecule, often leading to the formation of centrosymmetric dimers or extended chain-like structures. researchgate.net The hexyl chain, with its conformational flexibility, will likely adopt a conformation that maximizes packing efficiency through van der Waals interactions with neighboring molecules.

A key structural parameter for 3-phenyl-isoxazole derivatives is the dihedral angle between the plane of the phenyl ring and the plane of the isoxazole ring. This angle is influenced by the steric bulk of the substituent at the C5 position and by crystal packing forces.

Crystallographic studies of analogous compounds show a wide range for this dihedral angle. For instance, in 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole, the dihedral angle between the C3-phenyl ring and the isoxazole ring is 17.60 (7)°. rsc.org In 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole, this angle is 15.2 (1)°. researchgate.net However, in other derivatives with different substitution patterns, this angle can be significantly larger, for example, 56.64 (8)° in 5-Methyl-3-phenyl-isoxazole-4-carboxylic acid. derpharmachemica.com This indicates considerable rotational freedom around the C3-phenyl single bond. For 5-Hexyl-3-phenyl-1,2-oxazole, the flexible hexyl chain is less likely to impose significant steric hindrance that would force a large dihedral angle, suggesting a conformation where the angle is likely in the lower range (15-30°) to allow for favorable crystal packing.

Table of Mentioned Compounds

| Compound Name |

|---|

| 5-Hexyl-3-phenyl-1,2-oxazole |

| 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole |

| 5-Methyl-3-phenyl-isoxazole-4-carboxylic acid |

Intermolecular Interactions in the Solid State (e.g., C-H···π, C-H···O, π-π Stacking, Hydrogen Bonding)

Detailed crystallographic studies on analogous 3-phenyl-1,2-oxazole systems provide insight into the specific geometries of these interactions. For instance, in the crystal structure of 5-(3-methoxyphenyl)-3-phenyl-1,2-oxazole, centrosymmetric dimers are formed through C-H···π interactions. researchgate.net This type of interaction, where a hydrogen atom from a C-H bond interacts with the electron cloud of an aromatic ring, is a common feature in phenyl-substituted heterocyclic compounds.

In more complex derivatives, a variety of hydrogen bonds contribute to the stability of the crystal lattice. Studies on chromeno[4,3-c]isoxazole derivatives, which share the core phenyl-isoxazole moiety, have identified both C-H···O and C-H···N hydrogen bonds as key stabilizing forces in the crystal packing. koreascience.krderpharmachemica.com Similarly, N-H···N, C-H···N, and C-H···O interactions have been observed in other related heterocyclic systems, often leading to the formation of extensive three-dimensional networks. researchgate.netiucr.orgnih.govnih.gov

The presence of phenyl rings in these molecules also facilitates π-π stacking interactions, where the planar aromatic rings align face-to-face or face-to-edge. These interactions, alongside C-H···π contacts, are significant in the crystal engineering of these compounds. For example, in 5-(4-fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole, the molecular packing is stabilized by a combination of C-H···F hydrogen bonds and weak π-π stacking interactions. iucr.orgnih.gov

The interplay of these various intermolecular forces dictates the final crystal packing arrangement. The following tables summarize representative geometric parameters for different types of intermolecular interactions observed in the crystal structures of related phenyl-1,2-oxazole derivatives.

Table 1: Hydrogen Bond Geometries in Phenyl-1,2-Oxazole Derivatives

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Compound Type | Reference |

| C-H···O | 0.96 | 2.55 | 3.49 | 168 | N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-1-phenyl-N-(prop-2-en-1-yl)methanesulfonamide | iucr.org |

| C-H···N | 0.93 | 2.64 | 3.496(7) | 154 | 3-phenyl-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole-3a-carbonitrile | derpharmachemica.com |

| N-H···N | 0.86 | 2.19 | 3.045(6) | 171 | 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine | nih.govnih.gov |

| C-H···N | 0.93 | 2.59 | 3.473(7) | 159 | 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine | nih.govnih.gov |

D: Donor atom, A: Acceptor atom. Data is illustrative of interactions found in related structures.

Table 2: π-Interaction Geometries in Phenyl-1,2-Oxazole Derivatives

| Interaction Type | Centroid···Centroid (Å) | Dihedral Angle (°) | Slippage (Å) | Compound Type | Reference |

| C-H···π | 3.732(2) | - | - | 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole | researchgate.net |

| C-H···π | 3.6700(5) | - | - | 3-phenyl-3a,4-dihydro-3H-chromeno[4,3-c]isoxazole-3a-carbonitrile | derpharmachemica.com |

| π-π Stacking | 3.636(3) | - | 1.283 | 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine | nih.gov |

Cg represents the centroid of an aromatic ring. Data is illustrative of interactions found in related structures.

Computational Chemistry and Theoretical Studies on 5 Hexyl 3 Phenyl 1,2 Oxazole Systems

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications

Density Functional Theory (DFT) has become a standard method for assessing the structural and spectral properties of organic molecules. irjweb.commdpi.com It is frequently employed to predict optimized geometries, electronic properties, and various chemical reactivity parameters for heterocyclic systems, including those containing the oxazole (B20620) or isoxazole (B147169) core. irjweb.com

Electronic structure calculations are fundamental to understanding a molecule's stability and reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO represents the ability to donate an electron, while the LUMO indicates the ability to accept an electron. semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical stability; a smaller gap suggests higher reactivity. semanticscholar.org

For related oxazole derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), have been used to determine these parameters. irjweb.comsemanticscholar.org In studies of similar structures, the HOMO is often localized on the oxazol-5-one ring and associated moieties, while the LUMO can be distributed over the phenyl ring. semanticscholar.org Analysis of the molecular electrostatic potential (MEP) further reveals regions prone to electrophilic and nucleophilic attack. semanticscholar.org

Table 1: Representative Calculated Electronic Properties of Phenyl-oxazole Derivatives Note: Data is for related compounds, not 5-Hexyl-3-phenyl-1,2-oxazole directly.

| Compound/System | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Oxazol-5-one Derivative 1 | B3LYP/6-311G(d,p) | -5.271 | -2.27 | 3.001 |

| Oxazol-5-one Derivative 2 | B3LYP/6-311G(d,p) | -5.214 | -2.203 | 3.011 |

| 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one | B3LYP/6-311G** | -5.88 | -2.14 | 3.74 |

Time-Dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra and other optical properties of molecules. acs.org By calculating the energies of electronic transitions, such as the π → π* transition, researchers can forecast the absorption maxima (λmax) of compounds. acs.orgresearchgate.net These theoretical predictions can be correlated with experimental UV-Vis spectra. researchgate.net

Furthermore, computational methods can predict other optical parameters, such as polarizability (α) and first hyperpolarizability (β), which are measures of a molecule's response to an external electric field and are relevant for non-linear optical (NLO) applications. researchgate.net For various heterocyclic compounds, DFT calculations have shown that substitutions on the core structure can significantly enhance these molecular properties. researchgate.net

Table 2: Representative Predicted Optical and Spectroscopic Data for Related Heterocyclic Compounds Note: Data is for related compounds, not 5-Hexyl-3-phenyl-1,2-oxazole directly.

| Compound/System | Method | Predicted Parameter | Value |

|---|---|---|---|

| Quinoline-Substituted Oxazole Analogue | ab initio/Gaussian 09W | Excited State Dipole Moment | Significantly higher than ground state |

| Furan- and Thiophene-based Semiconductors | Computational Tools | Fluorescence Quantum Yields | 33–98% |

| Symmetrically Disubstituted Bithiophene Derivatives | TD-DFT | S0/S1 (π–π*) transition (λmax) | Varies with central ring |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and stability. researchgate.net For a molecule like 5-hexyl-3-phenyl-1,2-oxazole, which possesses a flexible hexyl chain and a rotatable phenyl group, MD simulations can explore the accessible conformational space. These simulations model the movements of atoms over time by solving Newton's equations of motion, allowing for the identification of low-energy conformers and the analysis of structural dynamics. mdpi.com The Automated Topology Builder (ATB) is one resource that can facilitate the development of molecular force fields needed for such simulations. uq.edu.au In studies of similar isoxazole derivatives, MD simulations have been employed to validate docking results by assessing the stability of ligand-receptor complexes over time, typically on the nanosecond scale. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) is a computational methodology used to build models that correlate the structural features of molecules with their physicochemical properties. unimore.itplos.org These models are often developed using statistical methods or artificial neural networks. journaljerr.com For a series of related compounds, QSPR can predict properties like boiling point, viscosity, and partition coefficients based on calculated molecular descriptors. unimore.it

The process involves calculating a large number of descriptors that encode topological, geometric, and electronic information about the molecule. unimore.it Genetic function approximation (GFA) is one algorithm used to select the most relevant descriptors and build a predictive model. plos.org Such models are valuable for screening new compounds and prioritizing experimental work. plos.orgjournaljerr.com

Table 3: Common Molecular Descriptors Used in QSPR Models

| Descriptor Type | Example Descriptors | Information Encoded |

|---|---|---|

| Topological | Connectivity Indices, Kappa Shape Indices | Atomic connectivity and molecular shape |

| Geometric | Ellipsoidal Volume (EV), Solvent Surface Area (SSA) | Molecular size and surface characteristics |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment, Total Potential Energy (TPE) | Electronic structure and charge distribution |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and solubility |

Reaction Pathway and Mechanistic Elucidation via Computational Methods

Computational methods, particularly DFT, are instrumental in elucidating reaction mechanisms. By calculating the energies of reactants, products, transition states, and intermediates, a detailed energy profile for a proposed reaction pathway can be constructed. This allows for the determination of activation barriers and reaction feasibility.

For the synthesis of oxazole and isoxazole rings, computational studies can clarify the mechanistic steps. For instance, the formation of a 5-amino-3-phenyl-1,2-oxazole derivative involves the nucleophilic attack of an enolate on an N-hydroxybenzene derivative, followed by cyclization. Similarly, the synthesis of 5-substituted oxazoles can proceed through the deprotonation of 2-(methylthio)oxazole (B1600053) and subsequent reaction with electrophiles. acs.org Computational analysis of these pathways provides a theoretical foundation for understanding regioselectivity and optimizing reaction conditions.

Molecular Modeling for Understanding Ligand-Receptor Interactions (theoretical aspects)

Molecular modeling, and specifically molecular docking, is a key computational technique for predicting how a ligand (such as an oxazole derivative) might bind to a macromolecular receptor, like a protein or enzyme. mdpi.comnih.gov This method involves placing the ligand into the active site of a receptor in various orientations and conformations to find the most favorable binding mode, which is typically estimated using a scoring function that calculates the binding energy. nih.govderpharmachemica.com

The analysis of the resulting ligand-receptor complex reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex. researchgate.netnih.gov These theoretical insights can guide the design of new molecules with improved binding affinity and specificity. mdpi.com For example, molecular docking studies on benzoxazole (B165842) derivatives have been used to understand their interaction with the COX-2 enzyme. researchgate.net

Table 4: Key Intermolecular Interactions in Ligand-Receptor Binding

| Interaction Type | Description | Typical Atom/Group Involvement |

|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | O-H, N-H (donors); O, N (acceptors) |

| Hydrophobic Interaction | The tendency of nonpolar groups to associate in an aqueous environment. | Alkyl chains (like the hexyl group), phenyl rings |

| π-π Stacking | Noncovalent attractive interaction between aromatic rings. | Phenyl rings, heterocyclic rings |

| π-Cation Interaction | An attractive force between a cation and the face of an electron-rich π system. | Aromatic rings and positively charged residues (e.g., Lys, Arg) |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | All atoms in close proximity |

Investigation of Aromaticity and Electronic Delocalization within the Oxazole Ring

The concept of aromaticity, a cornerstone in organic chemistry, is crucial for understanding the stability, reactivity, and electronic properties of heterocyclic systems such as 1,2-oxazoles. For 5-Hexyl-3-phenyl-1,2-oxazole, the aromatic character of the five-membered oxazole ring is a subject of significant theoretical interest. Computational chemistry provides powerful tools to quantify the degree of electronic delocalization and, consequently, the aromaticity of this heterocyclic core.

The aromaticity of the 1,2-oxazole ring in derivatives is influenced by the nature and position of its substituents. The oxazole ring itself is considered a weakly aromatic system due to the high electronegativity of the oxygen atom, which can hinder the effective delocalization of its lone pair of electrons into the π-system. japtronline.com This inherent property is further modulated by the electronic effects of the phenyl group at the C3 position and the hexyl group at the C5 position.

Theoretical studies on related 1,2-oxazole systems have shown that substitution at the C5 position can significantly alter the geometry of the ring and, as a result, reduce its aromaticity. jchemrev.com The presence of an alkyl group, such as a hexyl group, at this position is generally considered to be electron-donating through an inductive effect. This can influence the π-electron density within the ring.

To quantitatively assess the aromaticity of the oxazole ring in compounds like 5-Hexyl-3-phenyl-1,2-oxazole, several computational indices are employed. The most common of these are the Harmonic Oscillator Model of Aromaticity (HOMA) and the Nucleus-Independent Chemical Shift (NICS).

The NICS index is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at a specific point, usually the center of the ring (NICS(0)) or slightly above it (NICS(1)). Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest a paratropic ring current, characteristic of anti-aromaticity.

Table 1: Representative Computational Data for Related Oxazole Derivatives

| Compound | Method | Calculated Parameter | Value | Reference |

| 2-methyl-5-phenyloxazole | DFT-B3LYP | Reaction Energy (with singlet oxygen) | 57 kJ/mol | cdu.edu.au |

| 4-methyl-2,5-diphenyloxazole | DFT-B3LYP | Pseudo-first-order reaction rate | 1.14 × 10⁶ M⁻¹ s⁻¹ | cdu.edu.au |

| 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole | X-ray Diffraction | Dihedral angle between isoxazole and 3-methylphenyl ring | 16.64 (7)° | nih.gov |

| 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole | X-ray Diffraction | Dihedral angle between isoxazole and phenyl ring | 17.60 (7)° | nih.gov |

This table presents data for related compounds to provide context for the potential properties of 5-Hexyl-3-phenyl-1,2-oxazole, as direct computational data for the target compound is not available in the cited literature.

The electronic delocalization within the 5-Hexyl-3-phenyl-1,2-oxazole system is not confined to the oxazole ring alone. The phenyl substituent at the C3 position allows for extended conjugation, creating a larger π-system that encompasses both the aromatic and heterocyclic rings. The dihedral angle between the planes of the phenyl and oxazole rings is a critical parameter influencing the extent of this electronic communication. A smaller dihedral angle allows for more effective orbital overlap and, consequently, greater delocalization. In the crystal structure of the closely related 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole, the dihedral angles between the isoxazole ring and the two phenyl rings are relatively small, suggesting significant electronic interaction. nih.gov

Advanced Applications and Material Science Perspectives of Oxazole Derivatives

Role in Optoelectronic Devices and Organic Light-Emitting Diodes (OLEDs)

Oxazole (B20620) and its isomeric isoxazole (B147169) derivatives are recognized for their potential in optoelectronic applications due to their inherent electronic and photophysical properties. researchgate.netthepharmajournal.com These heterocycles can be incorporated into molecular structures designed for use in devices like Organic Light-Emitting Diodes (OLEDs). researchgate.net The phenyl group in 5-Hexyl-3-phenyl-1,2-oxazole provides a π-conjugated system, which is fundamental for electronic activity, while the hexyl group can enhance solubility and influence film-forming properties, crucial for device fabrication.

The design of light-emitting materials based on oxazole scaffolds for OLEDs follows several key principles to achieve desired performance characteristics such as color purity, efficiency, and stability.

Tuning Emission Color: The emission color of an oxazole-based chromophore can be tuned by extending the π-conjugation of the molecule. Attaching various aromatic or heteroaromatic substituents to the oxazole core can shift the emission wavelength. For instance, creating multicore structures, such as linking anthracene (B1667546) and pyrene (B120774) moieties to an oxazole derivative, has been used to develop deep-blue emitters.

Enhancing Quantum Efficiency: To maximize the efficiency of light emission, molecular designs often aim to suppress non-radiative decay pathways. This can be achieved by creating rigid molecular structures that minimize vibrational energy loss. Fusing rings to create more planar and rigid systems is a common strategy. researchgate.net The introduction of bulky side groups can also prevent intermolecular packing (aggregation) which often leads to quenching of fluorescence and reduced efficiency.

Improving Charge Transport: Efficient OLEDs require a balance of hole and electron injection and transport within the light-emitting layer. Oxazole derivatives can be designed to have specific electron-transporting (ETL) characteristics. researchgate.net The electron-deficient nature of the oxazole ring makes it a suitable component for electron-transporting or hole-blocking layers in OLED devices. researchgate.net

Processability: For solution-processed OLEDs, the solubility of the emitting material is critical. The incorporation of alkyl chains, such as the hexyl group in 5-Hexyl-3-phenyl-1,2-oxazole, is a standard approach to improve solubility in common organic solvents without drastically altering the core electronic properties.

The luminescence of oxazole derivatives is a key feature for their use in OLEDs. These compounds typically exhibit fluorescence, often in the blue region of the spectrum, a color that is highly sought after for display and lighting applications. researchgate.net

The photoluminescence quantum yield (PLQY), which measures the efficiency of the conversion of absorbed photons into emitted photons, is a critical parameter. For oxazole-based materials, PLQY values can vary significantly based on the molecular structure and the surrounding environment (e.g., solvent or solid-state film). For example, certain novel oxazole derivatives have been synthesized to achieve high quantum yields, with some showing values as high as 0.63 in solution. The table below shows photophysical data for illustrative oxazole-based compounds, highlighting how structural modifications impact their luminescent properties.

| Compound Class | Emission Max (λem) | Quantum Yield (ΦF) | Application Note |

| Thiophene-Substituted 1,3,4-Oxadiazoles | ~415 nm | - | Investigated for optoelectronic properties. researchgate.net |

| Quinoline-Substituted Oxazoles | - | 0.59 - 0.63 | Designed as deep-blue emitters for OLEDs. |

| 2,5-diphenyl-thiazolo[5,4-d]thiazole | ~415 nm | 0.16 | Used as a fluorescence standard. researchgate.net |

This table presents data for related heterocyclic compounds to illustrate general principles, as specific data for 5-Hexyl-3-phenyl-1,2-oxazole is not available.

Liquid Crystalline Properties of Oxazole Derivatives

The incorporation of heterocyclic rings into molecular structures is a well-established strategy for creating liquid crystals, materials that exhibit phases between a conventional liquid and a solid crystal. arkat-usa.org Isoxazole derivatives, in particular, have been identified as attractive targets for synthesizing new liquid crystalline materials. researchgate.net

The potential for a molecule like 5-Hexyl-3-phenyl-1,2-oxazole to exhibit liquid crystalline behavior is rooted in its molecular geometry. Key features for promoting mesophase formation include:

Molecular Anisotropy: The molecule possesses a rigid, elongated core composed of the phenyl and isoxazole rings. This rod-like shape (calamitic structure) is a fundamental prerequisite for the formation of thermotropic liquid crystal phases. arkat-usa.org

Dipolar Character: The isoxazole ring introduces a dipole moment into the molecular structure, which can lead to intermolecular interactions that stabilize liquid crystalline phases. arkat-usa.org

Research on related heterocyclic systems has shown that compounds containing isoxazole, thiazole, or oxadiazole rings can exhibit various mesophases, including nematic (N), smectic A (SmA), and smectic C (SmC). researchgate.netarkat-usa.org For instance, one study synthesized two series of compounds containing isoxazole and tetrazole rings, which displayed nematic and smectic C phases. arkat-usa.org The specific combination of a rigid core and flexible tails in 5-Hexyl-3-phenyl-1,2-oxazole makes it a plausible candidate for exhibiting such properties.

Applications as Synthetic Intermediates and Chiral Ligands in Asymmetric Synthesis

Oxazole and isoxazole rings are valuable building blocks in organic synthesis, serving as versatile intermediates for constructing more complex molecules. researchgate.net Their stability and reactivity patterns allow for various chemical transformations. The 1,2-oxazole structure can be synthesized through methods like the reaction of chalcones with hydroxylamine (B1172632) derivatives. uniba.itmdpi.com

One of the most significant applications of oxazole-containing molecules is in the field of asymmetric catalysis, where they are incorporated into chiral ligands. These ligands coordinate with a metal center to create a catalyst that can control the stereochemical outcome of a chemical reaction, producing one enantiomer of a chiral product in excess.

While specific use of 5-Hexyl-3-phenyl-1,2-oxazole as a ligand is not documented, the general principles apply:

Ligand Design: Chiral ligands often feature C2-symmetry to create a well-defined chiral environment around the metal catalyst. This is typically achieved by linking two chiral oxazoline (B21484) rings (a related, non-aromatic version of the oxazole ring) to a central backbone.

Coordination: The nitrogen atom of the oxazole ring can act as a Lewis base, coordinating to a transition metal (e.g., palladium, copper, rhodium).

Application: These chiral metal-ligand complexes are used to catalyze a wide range of important reactions, including cyclopropanations, Diels-Alder reactions, and various C-C and C-N bond-forming reactions.

The phenyl group in 5-Hexyl-3-phenyl-1,2-oxazole could be functionalized to link it to another chiral unit, potentially forming a bidentate ligand for use in catalysis.

Exploitation in Agrochemical Research as General Active Scaffolds (e.g., fungicidal, plant-growth regulating activities)

The isoxazole scaffold is a well-known "active scaffold" in agrochemical research, appearing in molecules designed to act as fungicides, herbicides, and plant growth regulators. researchgate.net The biological activity of these compounds is highly dependent on the nature and position of the substituents on the isoxazole ring.

Fungicidal Activity: Numerous isoxazole derivatives have been investigated for their ability to inhibit the growth of pathogenic fungi that affect crops. For example, research has demonstrated that compounds containing a 1,2-oxazole ring can exhibit significant fungicidal effects.

Plant-Growth Regulating Activity: Certain isoxazole compounds have shown the ability to influence plant growth and development. researchgate.net Studies on related heterocyclic systems, such as Current time information in Bangalore, IN.chemscene.comoxazolo[5,4-d]pyrimidines, have demonstrated cytokinin-like stimulating effects on the growth of isolated plant cotyledons.

Herbicidal Activity: Some isoxazole derivatives have been developed as commercial herbicides. The specific substitution pattern on the ring is critical for targeting specific biological pathways in weeds.

The structure of 5-Hexyl-3-phenyl-1,2-oxazole, with its combination of an aromatic ring and a lipophilic alkyl chain, fits the general profile of a bioactive molecule. The hexyl group could enhance its ability to penetrate the waxy cuticles of plants or fungal cell membranes, potentially increasing its efficacy.

Development as Frameworks for Novel Functional Materials

Beyond the specific applications mentioned, the 3,5-disubstituted 1,2-oxazole framework serves as a versatile platform for the development of new functional materials. The ability to easily modify the substituents at the C3 and C5 positions allows for the fine-tuning of molecular properties for various applications. ontosight.ai

Advanced Polymers: Oxazole-containing monomers can be polymerized to create materials with enhanced thermal stability and specific electronic properties for use in high-performance plastics or as components in electronic devices.

Molecular Sensors: The fluorescence of oxazole derivatives can be sensitive to the local environment. This property can be exploited to design chemosensors where the binding of an analyte (e.g., a metal ion or a small molecule) causes a detectable change in the fluorescence signal.

Supramolecular Assemblies: The combination of rigid aromatic parts and flexible alkyl chains in molecules like 5-Hexyl-3-phenyl-1,2-oxazole can drive self-assembly into ordered nanostructures, such as fibers, sheets, or gels. These materials could find use in areas like tissue engineering or as templates for creating other nanomaterials. A related compound, (4-Hexylphenyl)(oxazol-2-yl)methanone, is listed as a building block for liquid crystals and other optoelectronic materials, highlighting the utility of the hexylphenyl-oxazole combination. chemscene.com

The adaptability of the oxazole synthesis allows for the creation of a vast library of compounds, each with potentially unique properties, making the 5-Hexyl-3-phenyl-1,2-oxazole structure a representative example of a promising framework for future material science innovation.

Future Research Directions and Emerging Trends in 5 Hexyl 3 Phenyl 1,2 Oxazole Chemistry

Exploration of Novel Synthetic Pathways and Catalytic Systems for Efficiency and Selectivity

The synthesis of 3,5-disubstituted isoxazoles, such as 5-Hexyl-3-phenyl-1,2-oxazole, has traditionally relied on methods like the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. bohrium.com Future research is increasingly directed towards the development of more efficient, selective, and sustainable synthetic routes.

Advanced Catalytic Systems: The development of novel catalytic systems is paramount for enhancing reaction rates and controlling regioselectivity. Research into the use of various metal catalysts, including copper, ruthenium, palladium, and gold, continues to yield more efficient transformations under milder conditions. bohrium.comtandfonline.com Hypervalent iodine(III) species are also being investigated as efficient catalysts for intramolecular oxidative cycloaddition reactions of aldoximes to produce polycyclic isoxazole (B147169) derivatives. nih.gov The design of chiral catalysts is another critical area, aiming to produce enantiomerically pure isoxazole derivatives, which is often crucial for pharmaceutical applications. nih.gov

Flow Chemistry: Continuous flow synthesis is revolutionizing the production of isoxazoles. acs.org This technology offers superior control over reaction parameters, enhanced safety for handling hazardous intermediates, and improved scalability. acs.orgmdpi.com The integration of reaction, separation, and recovery systems within a continuous flow process is a key trend, particularly with the use of sustainable solvents like deep eutectic solvents (DESs). acs.org

A comparative look at various synthetic approaches highlights the ongoing evolution in this field:

| Synthetic Approach | Key Features | Potential Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. bohrium.com | Reduced reaction times, improved yields, and often milder conditions. bohrium.com |

| Ultrasonic Irradiation | Employs ultrasonic waves to promote chemical reactions. isef.net | Enhanced reaction rates and yields, particularly in heterogeneous systems. isef.net |

| Metal Catalysis (Cu, Ru, Pd, Au) | Utilizes transition metals to catalyze cycloaddition and coupling reactions. bohrium.comtandfonline.com | High efficiency, selectivity, and functional group tolerance. bohrium.comtandfonline.com |

| Flow Chemistry | Reactions are performed in a continuous stream rather than in a batch reactor. acs.orgmdpi.com | Improved safety, scalability, and process control. acs.orgmdpi.com |

| Domino Reactions | Multiple bond-forming events occur in a single synthetic operation. ijbpas.com | Increased efficiency, reduced waste, and simplified purification. ijbpas.com |

Advanced Spectroscopic and Structural Characterization Techniques for High Resolution

A deep understanding of the molecular structure and properties of 5-Hexyl-3-phenyl-1,2-oxazole and its derivatives is fundamental for their application. Future research will increasingly rely on high-resolution spectroscopic and advanced structural characterization techniques.

High-Resolution Spectroscopy: While standard techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy will remain essential, the application of more advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC), will be crucial for the unambiguous assignment of complex structures. High-resolution mass spectrometry (HRMS) is indispensable for confirming molecular formulas with high accuracy.

X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of molecules in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which is vital for understanding structure-property relationships and for computational modeling.

Computational Chemistry: In conjunction with experimental techniques, computational methods are becoming increasingly powerful for structural elucidation. Density Functional Theory (DFT) calculations can predict spectroscopic data (NMR, IR) and geometric parameters, aiding in the interpretation of experimental results and providing insights into the electronic structure and reactivity of isoxazole derivatives.

Integration of Machine Learning and Artificial Intelligence in Oxazole (B20620) Discovery and Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and design of novel oxazole derivatives with tailored properties.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models are being developed to establish mathematical relationships between the chemical structure of isoxazole derivatives and their biological activities. nih.govmdpi.com These models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govmdpi.com

Virtual Screening and Molecular Docking: In silico techniques like virtual screening and molecular docking are being employed to screen large libraries of virtual isoxazole compounds against biological targets. bohrium.com This allows for the identification of promising lead compounds with high binding affinities before committing to their synthesis, significantly accelerating the drug discovery process. bohrium.com

De Novo Drug Design: Advanced AI models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), are being explored for the de novo design of novel molecular structures with desired properties. These models can generate entirely new isoxazole-based scaffolds that have never been synthesized before, opening up new avenues for drug discovery.

Development of Smart Materials and Responsive Systems Based on Oxazole Scaffolds

The unique electronic and structural properties of the isoxazole ring make it an attractive building block for the development of smart materials and responsive systems that can change their properties in response to external stimuli.

Liquid Crystals: Isoxazole derivatives have been shown to exhibit liquid crystalline properties. bohrium.comnih.govmdpi.comsemnan.ac.ir The rigid core of the 3-phenyl-1,2-oxazole unit, combined with a flexible alkyl chain like a hexyl group, can promote the formation of mesophases. Future research will focus on designing 5-Hexyl-3-phenyl-1,2-oxazole analogues with specific liquid crystalline behaviors for applications in displays and sensors. mdpi.com

Chemosensors: The isoxazole scaffold can be incorporated into molecules designed to act as chemosensors for the detection of specific ions or molecules. ijbpas.comtandfonline.comacs.org For instance, pyrrole-isoxazole derivatives have been studied as fluorescent sensors for fluoride (B91410) anions. tandfonline.comacs.org The interaction of the analyte with the isoxazole-containing sensor can lead to a measurable change in fluorescence or color, enabling sensitive and selective detection.

Photoresponsive Materials: The photochemical reactivity of the isoxazole ring, which can undergo ring-opening and rearrangement upon UV irradiation, opens up possibilities for creating photoresponsive materials. mdpi.com This property could be harnessed to develop photo-cross-linkers for applications in chemoproteomics and materials science, where light can be used to trigger changes in material properties. mdpi.comnih.govnih.govijpsonline.com There is also potential for designing photochromic isoxazole derivatives that can switch between different colored states upon exposure to light. nih.gov

Self-Healing Polymers: While not yet extensively explored for isoxazoles, the incorporation of specific functional groups onto the 5-Hexyl-3-phenyl-1,2-oxazole scaffold could lead to the development of self-healing polymers. The isoxazole unit could be part of a dynamic covalent network or could be functionalized with groups that participate in reversible bond formation, enabling the material to repair itself after damage. zenodo.orgetri.re.kr

Sustainable and Green Chemical Synthesis of Oxazole Derivatives with Reduced Environmental Impact

In line with the principles of green chemistry, a major future direction is the development of sustainable and environmentally friendly methods for the synthesis of isoxazole derivatives.

Green Solvents: There is a strong emphasis on replacing traditional volatile organic solvents with greener alternatives. Water is an ideal green solvent, and several synthetic methods for isoxazoles have been developed in aqueous media. bohrium.comsemnan.ac.ir Deep eutectic solvents (DESs) are another class of green solvents that are gaining attention due to their low toxicity, biodegradability, and potential for reuse. tandfonline.comacs.org

Energy-Efficient Synthesis: Microwave-assisted and ultrasonic-assisted synthesis are being increasingly adopted as energy-efficient alternatives to conventional heating methods. nih.govzenodo.orgabap.co.inacs.org These techniques can significantly reduce reaction times and energy consumption. nih.govabap.co.in The use of natural sunlight as a green energy source is also being explored for the synthesis of isoxazolones. semnan.ac.ir

Atom Economy: Synthetic methodologies are being designed to maximize atom economy, which is a measure of how efficiently the atoms from the starting materials are incorporated into the final product. mdpi.comjocpr.com One-pot and multicomponent reactions are particularly advantageous in this regard, as they minimize the number of synthetic steps and the generation of byproducts. bohrium.com

Catalyst Recyclability: The use of heterogeneous catalysts that can be easily recovered and reused is a key aspect of sustainable synthesis. Research is focused on developing robust and recyclable catalysts for isoxazole synthesis to minimize waste and reduce costs. isef.net

The following table summarizes some of the green approaches being explored for isoxazole synthesis:

| Green Chemistry Approach | Description | Benefits |

| Use of Green Solvents | Employing environmentally benign solvents like water or deep eutectic solvents. bohrium.comtandfonline.comacs.org | Reduced pollution and health hazards. bohrium.com |

| Microwave/Ultrasound Irradiation | Utilizing alternative energy sources to drive reactions. nih.govabap.co.in | Faster reactions, lower energy consumption, and often higher yields. nih.govabap.co.in |

| Flow Chemistry | Performing reactions in continuous flow systems. researchgate.netorganic-chemistry.orgnih.govyoutube.com | Enhanced safety, better process control, and easier scale-up. youtube.com |

| High Atom Economy Reactions | Designing syntheses that maximize the incorporation of reactant atoms into the product. mdpi.comjocpr.com | Minimized waste generation. jocpr.com |

| Recyclable Catalysts | Using catalysts that can be easily separated from the reaction mixture and reused. isef.net | Reduced cost and environmental impact. isef.net |

Q & A

Q. What are common synthetic strategies for preparing 5-Hexyl-3-phenyl-1,2-oxazole in academic laboratories?

A widely used approach involves cyclocondensation or cycloaddition reactions. For example, refluxing equimolar reactants (e.g., nitriles and hydroxylamine derivatives) in ethanol or acetone under controlled conditions can yield the oxazole core. Post-synthetic modifications, such as alkylation at the 5-position, may introduce the hexyl substituent. Intermediates like sulfonamide analogs (e.g., pyroxasulfone precursors) can guide regioselective functionalization . Purification often employs column chromatography or recrystallization, with structural validation via NMR and mass spectrometry .

Q. Which spectroscopic and crystallographic methods are critical for characterizing 5-Hexyl-3-phenyl-1,2-oxazole?

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) using a Bruker Kappa APEXII CCD diffractometer is standard. Data processing with SHELX programs (e.g., SHELXS-97 for structure solution and SHELXL-97 for refinement) ensures accurate atomic coordinate determination. For example, a related oxazole derivative exhibited an R-factor of 0.038 and wR-factor of 0.103 after refinement .

- NMR spectroscopy : H and C NMR in deuterated solvents (e.g., CDCl) resolve substituent effects on the oxazole ring.

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic refinement parameters for 5-Hexyl-3-phenyl-1,2-oxazole derivatives?

Discrepancies often arise from disordered atoms or twinned data. SHELXL’s refinement tools allow for:

- Restraints : Constraining H-atom parameters (e.g., isotropic displacement) to mitigate overfitting .

- Twinning correction : Using the BASF parameter for twinned datasets, as SHELXL is robust for high-symmetry space groups .

- Data-to-parameter ratio : Maintain a ratio >15:1 to ensure statistical reliability. For example, a study on 5-(3-methoxyphenyl)-3-phenyl-1,2-oxazole achieved a ratio of 16.7 with an R-factor of 0.038 .

Q. What intermolecular interactions dominate the crystal packing of 5-Hexyl-3-phenyl-1,2-oxazole?

SCXRD studies of analogous compounds reveal:

- C–H···π interactions : The hexyl chain may engage in weak C–H···π bonds with adjacent phenyl rings, stabilizing layered packing.

- Van der Waals forces : Long alkyl chains contribute to hydrophobic stacking, as seen in 5-(3-methoxyphenyl)-3-phenyl-1,2-oxazole, where dihedral angles between the oxazole and phenyl rings range from 5°–15° .

Q. How do electronic effects of substituents influence the reactivity of 5-Hexyl-3-phenyl-1,2-oxazole?

Computational studies (e.g., DFT) paired with experimental data can map substituent effects:

- Electron-withdrawing groups (EWGs) : Increase electrophilicity at the oxazole’s 2-position, facilitating nucleophilic attacks.

- Electron-donating groups (EDGs) : Enhance stability of the π-system, as observed in sulfone analogs where methyl groups reduce ring strain .

Q. What strategies optimize synthetic yields for 5-Hexyl-3-phenyl-1,2-oxazole in multi-step reactions?

- Stepwise functionalization : Introduce the hexyl group after oxazole ring formation to avoid steric hindrance.

- Catalytic systems : Pd-mediated cross-coupling or Cu-catalyzed azide-alkyne cycloaddition (CuAAC) improves regioselectivity .

- Reaction monitoring : Use TLC or in-situ IR to detect intermediates and adjust conditions (e.g., temperature, solvent polarity) .

Methodological Recommendations

- For structural analysis : Combine SCXRD with Hirshfeld surface analysis to quantify intermolecular interactions.

- For synthetic challenges : Prioritize regioselective catalysts (e.g., Pd/Cu systems) and validate intermediates via N NMR for nitrogen-rich heterocycles .

- For data contradictions : Cross-validate crystallographic results with spectroscopic data (e.g., NOESY for stereochemistry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.